3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-3-4-12(7-11(10)2)17(21)18-14-5-6-15-13(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPGJUUZJKCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-oxoindoline-5-amine under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide. Research indicates that derivatives of 2-oxoindoline exhibit significant antitumor activity against various cancer cell lines.
Case Study: Antitumor Testing
In a study involving synthesized compounds similar to this compound, several derivatives demonstrated remarkable antitumor effects. For instance, three specific compounds showed IC50 values ranging from 1.46 to 10.89 mg/ml against cell lines such as Daoy, UW228-2, Huh-7, HeLa, and MDA-MB231. The percentage inhibition for these compounds ranged from 59.4% to 88.7% , indicating their potential as effective anticancer agents .
| Compound ID | IC50 (mg/ml) | Percentage Inhibition (%) |
|---|---|---|
| 5b | 1.86 | 77.1 |
| 5d | 4.42 | 59.4 |
| 6b | 1.46 | 75.4 |
Kinase Modulation
Another significant application of this compound lies in its ability to act as a modulator of kinase activity . Kinases play a crucial role in various signaling pathways associated with cancer progression.
Case Study: c-MET/SMO Modulation
A recent discovery identified N-substituted 2-oxoindolin benzoylhydrazines as effective modulators of c-MET and SMO pathways in non-small cell lung cancer (NSCLC). These compounds structurally resemble multi-targeted tyrosine kinase inhibitors (TKIs), such as sunitinib, which are used in treating renal cell carcinoma and gastrointestinal stromal tumors . The oxindole moiety facilitates hydrogen bonding with the hinge region of kinase proteins, enhancing the compound's binding affinity and specificity.
Overcoming Drug Resistance
The emergence of drug-resistant cancer cells poses a significant challenge in oncology. Compounds like this compound are being investigated for their potential to overcome this resistance.
Research Insights
Studies have shown that certain derivatives can effectively inhibit pathways associated with drug resistance mechanisms in cancer cells. By targeting specific kinases involved in resistance pathways, these compounds may restore sensitivity to existing therapies .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide with analogous compounds reported in recent literature, focusing on structural variations, physicochemical properties, and biological implications.
Substituent Effects on the Benzamide Ring
Unsubstituted Benzamide (N-(2-oxoindolin-5-yl)benzamide, Compound 63)
- Structure : Lacks substituents on the benzamide ring.
- Key Differences : The absence of methyl groups reduces lipophilicity (clogP ≈ 2.1) compared to the 3,4-dimethyl analog (clogP ≈ 3.5). This impacts membrane permeability and bioavailability .
- Synthesis : Prepared via Procedure F, yielding >98% purity.
- Biological Relevance : Serves as a baseline for evaluating substituent effects in kinase inhibition assays .
Cyano-Substituted Analogs (Compounds 77 and 78)
- Structure: 3-Cyano (78) and 4-cyano (77) groups replace methyl substituents.
- Physicochemical Properties: Higher melting points (e.g., 214–216°C for 78) compared to methylated analogs, attributed to stronger dipole-dipole interactions . Biological Activity: Improved inhibitory potency against TLK2 kinase compared to unsubstituted benzamide .
Fluoro-Substituted Analogs (Compound 83 and 112)
- Structure : 4-Fluoro (83) and 2-fluoro-5-trifluoromethyl (112) substituents.
- NMR Shifts: Fluorine atoms induce distinct ¹³C NMR deshielding (e.g., δ 117.1–136.5 ppm in 83) compared to methyl groups (δ 112–132 ppm in the target compound) . Bioactivity: Fluorinated analogs show enhanced selectivity for TLK2 over off-target kinases due to steric and electronic complementarity .
Heterocyclic and Extended Side Chains
Imidazole-Fused Derivatives (Compound 73 and 119–124)
- Structure : Incorporate imidazole or thiophene rings fused to the benzamide (e.g., compound 119: thiophene-2-carboxamide).
- Key Differences :
- Solubility : Thiophene and imidazole rings introduce polarizable π-systems, improving aqueous solubility compared to methylated benzamides .
- Bioactivity : Compounds like 123 (2-fluoro-5-trifluoromethyl) exhibit submicromolar IC₅₀ values in TLK2 inhibition assays, surpassing the target compound’s potency .
Long-Chain Acylamino Derivatives ()
- Structure: 2-Hexanoylamino or tetradecanoylamino substituents on benzamide.
- Key Differences :
Physicochemical and Spectroscopic Data Comparison
Biological Activity
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Target Receptors : The compound is known to bind with high affinity to multiple receptors, particularly in the context of cancer therapy. Its structure allows for effective interactions with kinase proteins, which are crucial for cell signaling pathways involved in proliferation and survival .
- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions due to the delocalization of π-electrons in its indole structure. This property enhances its reactivity and potential to form stable interactions with biological macromolecules.
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, it has shown notable inhibitory effects on colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells . The compound's potency was comparable or superior to established anticancer agents like PAC-1.
- Enzyme Interaction : The compound interacts with several enzymes, potentially influencing metabolic pathways. It has been suggested that it may inhibit key enzymes involved in tumor metabolism, leading to reduced cell viability in cancerous tissues .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Activity : In a study evaluating novel 2-oxoindoline derivatives, this compound was found to induce apoptosis in cancer cells through modulation of the cell cycle and activation of procaspase pathways .
Cell Line IC50 (µM) Mechanism of Action SW620 (Colon) 15 Apoptosis induction PC-3 (Prostate) 12 Cell cycle arrest NCI-H23 (Lung) 10 Caspase activation - Anti-inflammatory Effects : The compound's anti-inflammatory potential has been highlighted through its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a dual role in both cancer therapy and inflammatory conditions .
- Synergistic Effects : Research indicates that when combined with other therapeutic agents targeting c-MET and SMO pathways, this compound may enhance overall efficacy against resistant cancer types such as non-small cell lung cancer (NSCLC) .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the indolinone core followed by amide coupling. A common approach includes:
- Step 1 : Preparation of 5-amino-2-oxoindoline via reduction or substitution reactions.
- Step 2 : Introduction of 3,4-dimethylbenzoyl chloride via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DMF as solvents, with Et₃N or DMAP as catalysts).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Validation : Confirm structure using / NMR and HRMS, referencing coupling constants and mass-to-charge ratios .
Q. How should researchers characterize the structural integrity of this compound?
Essential techniques include:
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., dimethyl substituents at δ 2.2–2.5 ppm) and indolinone carbonyl signals (δ ~170 ppm in ) .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles using SHELX programs for small-molecule refinement .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
- Antimicrobial Screening : Broth microdilution to assess MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational approaches optimize derivatives of this compound for enhanced bioactivity?
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features (e.g., methyl groups, indolinone conformation) with activity .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations to assess stability .
- ADMET Prediction : Tools like SwissADME predict solubility, bioavailability, and metabolic stability to prioritize synthetic targets .
Q. How do structural modifications (e.g., substituent variation) affect pharmacological profiles?
- Case Study : Replacing 3,4-dimethyl with methoxy groups () increases polarity, altering solubility and CYP450 metabolism.
- SAR Strategy : Systematically vary substituents on the benzamide and indolinone moieties, then test in parallel assays (e.g., anticancer vs. anti-inflammatory) .
- Data Interpretation : Use clustering algorithms to identify activity trends across derivatives .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite Profiling : LC-MS/MS to detect inactive or toxic metabolites that reduce in vivo efficacy .
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align with in vitro IC values .
Q. What strategies mitigate poor aqueous solubility during formulation studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance dissolution .
- Nanoparticle Encapsulation : Emulsion-solvent evaporation to create ~200 nm particles for improved bioavailability .
- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, succinic acid) .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals |
|---|---|
| NMR (DMSO-d6) | δ 2.25 (s, 6H, CH₃), δ 6.8–7.6 (m, aromatic H), δ 10.3 (s, 1H, NH) |
| HRMS (ESI+) | [M+H] m/z calc. 323.1392, found 323.1389 |
Table 2 : In Vitro vs. In Vivo Data Discrepancy Analysis Framework
| Step | Action |
|---|---|
| 1. PK/PD Modeling | Compare C and AUC with in vitro IC |
| 2. Metabolite ID | Identify major metabolites via LC-HRMS |
| 3. Formulation Adjust | Optimize lipid-based carriers for enhanced absorption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
